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Compound of Interest

Compound Name: 2-Amino-4,5-dibromobenzamide
Cat. No.: B13141780
Get Quote
\ J

Executive Summary & Product Identity

4,5-Dibromoanthranilamide (CAS: 1862801-55-5) is a specialized halogenated intermediate
used in the synthesis of advanced agrochemicals and functional materials.[1][2][3] Unlike its
common isomer, 3,5-dibromoanthranilamide, the 4,5-isomer possesses a unique substitution
pattern that significantly alters its vibrational spectroscopy profile, particularly in the fingerprint
region.

This guide outlines the critical FTIR spectral features required to validate the identity of 4,5-
dibromoanthranilamide and distinguish it from precursors and isomers during quality control

(QC).

Chemical Identity Comparison
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Feature Target Product Parent Precursor Common Isomer
4,5- 3,5-

Name Dibromoanthranilamid Anthranilamide Dibromoanthranilamid
e e
2-amino-4,5- ) ) 2-amino-3,5-

Structure 2-aminobenzamide

dibromobenzamide

dibromobenzamide

CAS 1862801-55-5 88-68-6 16524-04-2
o 1,2,4,5- 1,2-Disubstituted 1,2,3,5-
Substitution _ _
Tetrasubstituted (Ortho) Tetrasubstituted

Experimental Methodology

To ensure reproducible spectral data, the following protocol is recommended for solid-state

analysis.

Sample Preparation Protocol

Technique: Attenuated Total Reflectance (ATR) is preferred for rapid QC.

Crystal Material: Diamond or ZnSe (Diamond preferred for hardness).[2]

Sample State: Fine crystalline powder.[3]

Resolution: 4 cm~1.[3]

Scans: 32 scans (minimum) to reduce signal-to-noise ratio.

Background: Air background collected immediately prior to sample.[2][3]
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Critical Control Point: Ensure the sample is dry. Residual solvent (e.g., ethanol,

dichloromethane) will introduce interfering peaks at 2900-3000 cm ~ (C-H) and ~1050 cm =1 (C-

O), obscuring the product's fine structure.

Characteristic FTIR Peaks & Interpretation

The identification of 4,5-dibromoanthranilamide relies on detecting the "Bromine Shift" in the
fingerprint region and the "Substitution Pattern" change in the aromatic bending region.

Comparative Spectral Data Table
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Functional
Group

Vibration Mode

Anthranilamide
(Precursor)

4.,5-
Dibromoanthran
ilamide (Target)

Mechanistic
Insight

Electron-
withdrawing Br

atoms slightly

Primary Amine (-  Stretching ]
3390, 3190 cm~t 3410, 3200 cm~*  increase bond

NH?2) (Asym/Sym)
force constant
(inductive effect).
[11[2][3]
Reduced
conjugation from
the ring to

Amide Carbonyl Stretching carbonyl due to

) 1670 cm—1 1675-1685 cm~1
(C=0) (Amide I) Br electron

withdrawal shifts
C=0 to higher
freq.

Aromatic Ring

C=C Stretching

1620, 1590 cm~1

1580-1600 cm™1

Mass effect of
heavy Br atoms
dampens ring

vibrations.[2]

Amide

N-H Bending

1620 cm—1?

1615-1625 cm™1

Overlaps with
ring stretch; often
appears as a
shoulder.[1][3]

Ar-H (Out-of-

Plane)

Bending (OOP)

750 cm~?
(Strong)

860—890 cm1
(Medium)

CRITICAL ID
PARAMETER:AN
thranilamide = 4
adjacent H
(750).4,5-
Dibromo =
Isolated H (860-
900).[1][2][3]
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Distinct broad

bands appearing
Carbon-Bromine C-Br Stretching Absent 500-650 cm™1 in the low-

frequency region.

[1](21[3]

Detailed Spectral Analysis
1. The "Fingerprint" Region (600—900 cm~1)

This is the most definitive region for distinguishing the 4,5-isomer from the parent and the 3,5-
isomer.

e Anthranilamide: Shows a very strong band at ~750 cm~1, characteristic of an ortho-
disubstituted benzene ring (4 adjacent protons).

¢ 4,5-Dibromoanthranilamide: The 750 cm~* band disappears. Instead, you will observe peaks
in the 860—-890 cm~! range.

o Reasoning: The 4,5-substitution pattern leaves two protons at positions 3 and 6. These
protons are isolated (no adjacent neighbors). Isolated aromatic protons typically absorb
between 860 and 900 cm™1.

e 3,5-Dibromoanthranilamide (Comparison): This isomer has protons at positions 4 and 6,
which are meta to each other. This creates a different fingerprint pattern, often showing a
peak ~850 cm~1 but distinct from the 4,5-isomer's pattern due to different symmetry.

2. The Carbonyl Region (1650-1700 cm™1)

e The Amide | band (C=0 stretch) in 4,5-dibromoanthranilamide typically shifts to a slightly
higher wavenumber (blue shift) compared to anthranilamide.[1]

o Cause: The bromine atoms are electron-withdrawing (Inductive effect -1).[1][2][3] They pull
electron density away from the aromatic ring, which in turn reduces the electron donation
into the amide carbonyl. This increases the double-bond character of the C=0, raising its
vibrational frequency.
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Structural Validation Workflow

The following diagram illustrates the logic flow for validating the synthesis of 4,5-
dibromoanthranilamide from anthranilamide using FTIR.
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Start: Crude Product Analysis

Check C=0 Region (1650-1690 cm™1)

'

Check N-H Region (3100-3400 cm~1)

Amide/Amine Present?

Yes

Analyze Fingerprint (700-900 cm~1)

Check for Isolated H (860-900 cm~1) ID: Unreacted Anthranilamide

eak Present

Check C-Br Region (500-700 cm™1)

Bands Present

ID: 4,5-Dibromoanthranilamide

Click to download full resolution via product page

Figure 1: Decision tree for identifying 4,5-dibromoanthranilamide based on spectral shifts.
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Synthesis Pathway & Monitoring

Understanding the synthesis context helps in interpreting impurity peaks. 4,5-
dibromoanthranilamide is typically synthesized via bromination of anthranilamide.

4,5-Dibromoanthranilamide
(Target)

Purification

Anthranilamide Electrophilic Subst. _ | Bromination R Mixture:
(Recrystallization)

(Start Material) “| (Br2/AcOH) Mono- & Di-bromo

EEEE— /’,/’ _______________________
FTIR QC Point 2: et T

Appearance of C-Br [@--=---=-=---=-===--=-=-"=7"""77227

(500-650 cm~?)

FTIR QC Point 1:
Disappearance of 750 cm~t

Click to download full resolution via product page
Figure 2: Synthesis pathway highlighting FTIR quality control points.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. 1369844-87-0|5-Bromo-2-(dimethylamino)benzamide|BLD Pharm [bldpharm.com]

2. 112253-70-0|2-Amino-4-bromobenzamide|BLD Pharm [bldpharm.com]

3. 16313-66-9|2-Amino-5-bromobenzamide|BLD Pharm [bldpharm.com]

o To cite this document: BenchChem. [Technical Comparison Guide: FTIR Characterization of
4,5-Dibromoanthranilamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13141780/docs#technical-comparison-guide-ftir-
characterization-of-4-5-dibromoanthranilamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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